molecular formula C11H21NO2 B14788647 2-(4-Tert-butylpiperidin-1-yl)acetic acid

2-(4-Tert-butylpiperidin-1-yl)acetic acid

Cat. No.: B14788647
M. Wt: 199.29 g/mol
InChI Key: OMPYMFGTYLFTGK-UHFFFAOYSA-N
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Description

2-(4-Tert-butylpiperidin-1-yl)acetic acid is an organic compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group attached to the piperidine ring provides steric hindrance, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylpiperidin-1-yl)acetic acid typically involves the reaction of tert-butylpiperidine with acetic acid derivatives. One common method is the alkylation of piperidine with tert-butyl bromide, followed by carboxylation using carbon dioxide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylpiperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Tert-butylpiperidin-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylpiperidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The piperidine ring can interact with various biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylpiperidin-1-yl)acetic acid is unique due to its specific structure, which provides distinct steric and electronic properties. The presence of the tert-butyl group and the piperidine ring makes it a valuable building block in various chemical and biological applications .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

2-(4-tert-butylpiperidin-1-yl)acetic acid

InChI

InChI=1S/C11H21NO2/c1-11(2,3)9-4-6-12(7-5-9)8-10(13)14/h9H,4-8H2,1-3H3,(H,13,14)

InChI Key

OMPYMFGTYLFTGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN(CC1)CC(=O)O

Origin of Product

United States

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